molecular formula C8H16S2 B14460244 2-Butyl-2-methyl-1,3-dithiolane CAS No. 67810-91-7

2-Butyl-2-methyl-1,3-dithiolane

Cat. No.: B14460244
CAS No.: 67810-91-7
M. Wt: 176.3 g/mol
InChI Key: DOZVKGJCWIILSO-UHFFFAOYSA-N
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Description

2-Butyl-2-methyl-1,3-dithiolane is a five-membered heterocyclic compound containing a disulfide bond This compound is part of the 1,3-dithiolane family, which is known for its unique reactivity due to the geometric constraints imposed on the sulfur-sulfur bond

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butyl-2-methyl-1,3-dithiolane can be synthesized through a one-step reaction involving readily accessible 1,3-bis-tert-butyl thioethers and bromine. This reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring closure . Another common method involves the generation of the 1,3-dithiol via hydrolysis or reduction of suitable precursors, followed by oxidation to the corresponding 1,2-dithiolane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions suggest that the methods described above could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-methyl-1,3-dithiolane undergoes various types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Organolithium reagents, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols.

Scientific Research Applications

2-Butyl-2-methyl-1,3-dithiolane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Butyl-2-methyl-1,3-dithiolane involves the unique reactivity of the disulfide bond. The geometric constraints on the sulfur-sulfur bond lead to rapid thiol-disulfide exchange and ring-opening polymerization . This reactivity is exploited in various applications, such as the direct cytosolic delivery of cargo molecules and the creation of dynamic covalent materials.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Butyl-2-methyl-1,3-dithiolane include:

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of the butyl and methyl groups can affect the compound’s steric and electronic properties, making it distinct from other 1,3-dithiolanes and 1,3-dithianes.

Properties

CAS No.

67810-91-7

Molecular Formula

C8H16S2

Molecular Weight

176.3 g/mol

IUPAC Name

2-butyl-2-methyl-1,3-dithiolane

InChI

InChI=1S/C8H16S2/c1-3-4-5-8(2)9-6-7-10-8/h3-7H2,1-2H3

InChI Key

DOZVKGJCWIILSO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(SCCS1)C

Origin of Product

United States

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